Ethyl-d5 3-Methyl-2-butenoate
Description
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Properties
Molecular Formula |
C₇H₇D₅O₂ |
|---|---|
Molecular Weight |
133.2 |
Synonyms |
3-Methyl-2-butenoic Acid Ethyl-d5 Ester; 3-Methyl-2-butenoic Acid Ethyl-d5 Ester; Ethyl-d5 3,3-Dimethylacrylate; Ethyl-d5 3-Methyl-2-butenoate; Ethyl-d5 3-Methylcrotonate; Ethyl-d5 Dimethylacrylate; Ethyl-d5 Isobutenoate; Ethyl-d5 Isopropylideneaceta |
Origin of Product |
United States |
Significance of Isotopic Labeling in Advanced Chemical Investigations
Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes. researchgate.net This process yields isotopologues, which are molecules that differ only in their isotopic composition. These labeled compounds act as tracers, allowing scientists to track the journey of a molecule through complex systems like a chemical reaction or a metabolic pathway. researchgate.netcymitquimica.com The isotopes used can be radioactive (radionuclides) or stable. researchgate.net Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected based on their mass differences using mass spectrometry (MS) or their unique nuclear properties via nuclear magnetic resonance (NMR) spectroscopy. nih.gov This technique is foundational for gaining detailed insights into reaction mechanisms, metabolic fluxes, and molecular structures without altering the chemical reactivity of the molecule under investigation. medchemexpress.com
Overview of Deuterium Applications in Organic and Biological Systems
Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, is a powerful tool in organic and biological chemistry. nih.gov Its nucleus contains a proton and a neutron, making it approximately twice as heavy as protium (B1232500) (¹H). This mass difference is the basis for its utility. In organic chemistry, deuterium labeling is instrumental in elucidating reaction mechanisms. medchemexpress.com By strategically replacing hydrogen with deuterium atoms, chemists can trace the fate of specific hydrogen atoms during a reaction.
A key application is the study of the Kinetic Isotope Effect (KIE), where the rate of a reaction changes upon isotopic substitution. semanticscholar.org Because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it breaks more slowly. semanticscholar.org Measuring the KIE can reveal whether a C-H bond is broken in the rate-determining step of a reaction. nih.govacs.org Furthermore, deuterated compounds serve as essential internal standards for quantitative analysis by mass spectrometry, improving the accuracy of measurements in complex biological samples. nih.govanr.fr
Research Contexts of Ethyl 3 Methyl 2 Butenoate and Its Isotopologues
Ethyl 3-methyl-2-butenoate is a volatile organic compound naturally found in a variety of plants and food products, where it contributes to their characteristic aroma. medchemexpress.com It has been identified as a flavor component in sea buckthorn, wine, roasted sesame seeds, and camellia seed oil. researchgate.netmedchemexpress.comtum.dejst.go.jp The scientific interest in its deuterated isotopologues stems from their application as synthetic intermediates and probes in fundamental biochemical and chemical studies.
Research has focused on the synthesis of various deuterated forms of ethyl 3-methyl-2-butenoate to create labeled versions of other biologically important molecules. For instance, academic studies detail the synthesis of [2-²H], (E)-[4,4,4-²H₃], and (Z)-[4,4,4-²H₃] isotopologues of ethyl 3-methyl-2-butenoate. nih.gov These compounds are not the end-goal but are crucial precursors for the synthesis of deuterated dimethylallyl diphosphate (B83284) (DMAPP), a key molecule in the biosynthesis of a vast class of natural products called isoprenoids. nih.gov By using these labeled DMAPP molecules, researchers can study the intricate mechanisms of the enzymes that use them.
Another significant research application involves the synthesis of [4,4'-²H₆]-Ethyl 3-Methyl-2-butenoate to investigate δ-secondary kinetic isotope effects. nih.govacs.org These studies provide deep insights into the transition-state structures of chemical reactions, helping to understand how bonds are formed and broken at a molecular level. acs.org
Scope and Academic Relevance of Deuterated Ethyl 3 Methyl 2 Butenoate Studies
Strategies for Deuterium (B1214612) Incorporation at the Ethyl Moiety
Incorporating deuterium specifically into the ethyl group of Ethyl 3-methyl-2-butenoate is a primary strategy for synthesizing the title compound. This is most commonly achieved through esterification of 3-methyl-2-butenoic acid with a deuterated ethanol (B145695) source, such as ethanol-d6 (B42895) (CD3CD2OD) or ethanol-d5 (B126515) (CH3CD2OD or CD3CH2OD). Standard esterification methods, like Fischer esterification using an acid catalyst, can be employed with the deuterated alcohol.
Alternatively, base-catalyzed exchange reactions can be performed on the final ester product, although this is less common for the ethyl moiety compared to enolizable positions. unam.mx For instance, treatment with a sodium ethoxide in deuterated ethanol (NaOEt in EtOD) can facilitate H/D exchange, particularly at acidic protons. nih.govacs.org However, for the non-activated C-H bonds of the ethyl group, this method is generally inefficient without a suitable catalyst.
Achieving stereoselective deuteration, where deuterium is introduced at a specific stereochemical position, presents a significant synthetic challenge. cdnsciencepub.com For the ethyl moiety of Ethyl 3-methyl-2-butenoate, this would involve creating a chiral center at the methylene (B1212753) (-CH2-) group by replacing one hydrogen atom with deuterium.
Biocatalytic methods offer a powerful tool for such transformations. Enzymes, such as alcohol dehydrogenases, can exhibit high stereoselectivity. rsc.org For example, an engineered α-oxo-amine synthase, SxtA AONS, has been shown to catalyze the site- and stereoselective deuteration of a range of α-amino acids and their methyl esters using D2O as the deuterium source. nih.gov While not directly demonstrated on Ethyl 3-methyl-2-butenoate, similar enzymatic systems could potentially be developed to stereoselectively reduce a precursor, or perform H/D exchange on the ethyl group.
Transition metal catalysis also provides routes to enantioselective deuteration. Rhodium catalysts with chiral ligands like 1,2-bis(2,5-diphenyl-phospholano)ethane (PhBPE) have been successfully used for the enantioselective catalytic deuteration of β-substituted α,β-unsaturated esters, demonstrating the potential for catalyst-controlled stereochemistry. researchgate.net
Regiospecificity in deuterium labeling ensures that deuterium is incorporated only at the desired positions. ugent.be For the ethyl group, this means differentiating between the methyl and methylene protons.
Iridium-catalyzed hydrogen isotope exchange (HIE) reactions are highly effective for regioselective deuteration. mdpi.com These reactions often proceed via C-H activation. For example, iridium complexes can selectively activate C-H bonds ortho to a directing group on an aromatic ring. mdpi.comiaea.org While this is typically applied to aromatic systems, the principles of directed C-H activation could be adapted for specific aliphatic positions under the right catalytic conditions. The mechanism generally involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination after exchange with a deuterium source like D2 gas or D2O. bohrium.com
A common method for base-catalyzed deuteration involves the deprotonation of an acidic C-H bond to form a carbanion, which is then quenched by a deuterium source (e.g., D2O or a deuterated alcohol). unam.mx The acidity of the C-H bonds in the ethyl group is very low, making this mechanism challenging without activation. However, for protons alpha to a carbonyl group, this is a standard and efficient procedure. nih.govacs.org
| Method | Deuterium Source | Mechanism | Selectivity | Reference |
| Fischer Esterification | Ethanol-d6 | Nucleophilic Acyl Substitution | Ethyl moiety | N/A |
| Biocatalysis | D2O | Enzyme-catalyzed H/D exchange/reduction | Stereoselective, Regiospecific | rsc.orgnih.gov |
| Iridium Catalysis | D2, D2O | C-H Activation, H/D Exchange | Regiospecific | mdpi.combohrium.com |
| Base Catalysis | EtOD | Deprotonation-Deuteration | Position-dependent (requires acidity) | nih.govacs.org |
Synthesis of Differentially Labeled 3-Methyl-2-butenoate Derivatives (e.g., -d6, -d7)
The synthesis of various isotopologues, such as Ethyl 3-methyl-2-butenoate-d6 or -d7, requires the incorporation of deuterium into the butenoate backbone in addition to, or instead of, the ethyl moiety. medchemexpress.comcymitquimica.com This involves using deuterated precursors or applying deuteration reactions to intermediates.
The synthesis of deuterated 3-methyl-2-butenoate derivatives often starts with commercially available deuterated building blocks. For example, to synthesize Ethyl 3-methyl-2-butenoate-d6, where both methyl groups on the butenoate moiety are deuterated (-C(CD3)2), one could start from deuterated acetone (B3395972) (acetone-d6). A Horner-Wadsworth-Emmons or Wittig-type reaction with a phosphonate (B1237965) or phosphonium (B103445) ylide containing the ester group can then be used to construct the α,β-unsaturated ester.
N-heterocyclic carbene (NHC) catalysis has emerged as a method for the α,γ-deuteration of enals, which are precursors to unsaturated carboxylic acids and esters. ntu.edu.sg For instance, 3-methylbut-2-enal can be deuterated using an NHC catalyst and D2O as the deuterium source, which can then be oxidized and esterified to yield the desired deuterated ester. ntu.edu.sg This method allows for high deuterium incorporation at both the α and γ positions. ntu.edu.sg
Catalytic transfer deuteration is a powerful technique for saturating the double bond of α,β-unsaturated esters while incorporating deuterium. bohrium.com This avoids the use of high-pressure D2 gas. Various catalytic systems have been developed for this purpose.
Nickel Catalysis : A nickel/DuPhos catalyst system, using D2O as the deuterium source and indium powder as a reductant, can install deuterium at both the α- and β-positions of unsaturated esters with high yields. marquette.edu
Iridium Catalysis : Iridium complexes can catalyze the transfer deuteration of unsaturated C=C bonds using deuterated isopropanol (B130326) (2-propanol-d8) as the deuterium source, leading to dideuterated products in high yield. marquette.edu
Rhodium Catalysis : Rhodium complexes have been used for transfer deuteration of olefins using D2O as the deuterium donor. bohrium.com
Magnesium/Methanol-d4 : A simple and practical system using magnesium in deuterated methanol (B129727) (CH3OD or CD3OD) can effectively reduce and deuterate α,β-unsaturated esters. researchgate.net
| Catalyst System | Deuterium Source | Substrate Type | Outcome | Reference |
| Nickel/DuPhos/In | D2O | α,β-unsaturated esters | α,β-dideuteration | marquette.edu |
| Iridium/Pyrazole Ligand | 2-propanol-d8 | α,β-unsaturated carbonyls | Dideuteration | marquette.edu |
| Rhodium Complex | D2O | Olefins | Transfer deuteration | bohrium.com |
| Mg | CH3OD | α,β-unsaturated esters | α,β-dideuteration | researchgate.net |
| NHC | D2O | Enals | α,γ-deuteration | ntu.edu.sg |
Optimization of Reaction Conditions and Yields for Isotopic Purity
Achieving high isotopic purity is a critical goal in the synthesis of deuterated compounds, requiring careful optimization of reaction conditions to minimize under- or over-deuteration and prevent H/D scrambling. nih.govnih.gov
Key factors influencing isotopic purity include:
Deuterium Source Purity and Excess : The isotopic enrichment of the deuterium source (e.g., D2O, deuterated solvents) directly impacts the maximum possible incorporation in the product. Using a large excess of the deuterating agent can drive the exchange equilibrium towards the desired deuterated product.
Reaction Time and Temperature : Prolonged reaction times or elevated temperatures can increase deuterium incorporation but may also lead to unwanted side reactions or H/D scrambling at non-target sites. nih.govgoogle.com Conditions must be carefully controlled to find a balance.
Catalyst Choice and Loading : The nature of the catalyst is crucial for both efficiency and selectivity. mdpi.com Catalyst loading must be optimized to ensure a reasonable reaction rate without causing undesired side reactions.
Solvent and Base/Acid Choice : In many exchange reactions, the solvent can also act as a deuterium source or participate in H/D scrambling. For example, when using Me2NCD(OMe)2 for deuteration, the release of MeOH during the reaction can lead to isotopic dilution of the reagent, reducing the final isotopic purity of the product. nih.gov Using deuterated solvents and reagents is often necessary to maintain high isotopic integrity. nih.gov
The final isotopic purity is typically determined by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can quantify the level and position of deuterium incorporation. d-nb.infonih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Analysis
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. In the case of isotopically labeled compounds, specific NMR techniques can provide unparalleled insight into the location and quantity of the incorporated isotopes. rsc.org
Deuterium NMR (²H NMR) for Positional Isotopic Distribution
Deuterium NMR (²H or D-NMR) directly observes the deuterium nuclei. Since the chemical environments of deuterium and protium (B1232500) are nearly identical, the ²H NMR chemical shifts are very similar to their ¹H NMR counterparts. sigmaaldrich.com For Ethyl-d5 3-Methyl-2-butenoate, the ethyl group is fully deuterated (-OCD₂CD₃).
A ²H NMR spectrum would be expected to show two distinct signals corresponding to the two chemically different deuterium environments in the ethyl-d5 group. The methylene deuterons (CD₂) would appear as one resonance, and the methyl deuterons (CD₃) as another, confirming that the deuteration is exclusively on the ethyl moiety. The relative integration of these peaks would correspond to a 2:3 ratio, verifying the distribution of the deuterium atoms.
Table 1: Predicted ²H NMR Data for this compound This table is based on typical chemical shifts for ethyl esters and illustrates expected values.
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Relative Integration |
| -OCD₂- | ~4.1 | Singlet | 2 |
| -CD₃ | ~1.2 | Singlet | 3 |
Impact of Deuteration on Proton (¹H) and Carbon (¹³C) NMR Spectra
The substitution of hydrogen with deuterium has a profound and predictable impact on both ¹H and ¹³C NMR spectra.
In the ¹H NMR spectrum of this compound, the most dramatic effect is the near-complete disappearance of the signals corresponding to the ethyl group—the quartet for the methylene protons and the triplet for the methyl protons. The spectrum would be simplified, primarily showing the resonances for the vinyl proton and the two methyl groups of the 3-methyl-2-butenoate portion. The presence of very small residual peaks in the ethyl region can be used for quantification, as discussed in the next section.
In the ¹³C NMR spectrum , deuteration causes two main effects. First, the carbon signals for the deuterated ethyl group (¹³C-D) experience an upfield isotopic shift compared to their non-deuterated (¹³C-H) counterparts. cdnsciencepub.com Second, due to the spin-spin coupling between carbon-13 and deuterium (which has a spin quantum number of 1), the signals for the deuterated carbons appear as multiplets. The -CD₂- signal would typically be a quintet, and the -CD₃- signal a septet. These multiplets can be collapsed into singlets by applying deuterium decoupling techniques. researchgate.net
Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts for Ethyl 3-Methyl-2-butenoate and its d5-Analog This table illustrates the expected upfield isotopic shift upon deuteration. Actual shift values can vary.
| Carbon Position | Non-Deuterated (¹³C) Shift (ppm) | Deuterated (¹³C) Shift (ppm) | Expected Multiplicity (¹³C{¹H}) |
| -C H₂-O- | ~59.5 | < 59.5 | Quintet |
| -C H₃ | ~14.3 | < 14.3 | Septet |
| C =O | ~166.0 | ~166.0 | Singlet |
| =C H- | ~115.5 | ~115.5 | Singlet |
| =C (CH₃)₂ | ~158.0 | ~158.0 | Singlet |
| =C(C H₃)₂ | ~20.5, ~27.5 | ~20.5, ~27.5 | Singlet |
Quantitative NMR for Isotopic Enrichment Determination
Quantitative NMR (qNMR) is a robust method for determining the level of isotopic enrichment. nih.gov This can be achieved by comparing the integrals of residual, non-deuterated proton signals against the integrals of protons on the non-labeled part of the molecule or against a certified internal standard.
For this compound, one could integrate the residual ¹H signals of the -CH₂- group (around 4.1 ppm) and compare this integral to that of the vinyl proton (~5.7 ppm). The ratio of these integrals allows for a precise calculation of the deuterium incorporation at the methylene position. A similar calculation can be done for the methyl position. Alternatively, a combined ¹H NMR and ²H NMR approach can yield highly accurate isotopic abundance values. nih.gov
Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Elucidation
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions, making it ideal for confirming the isotopic composition of a labeled compound. rsc.org
High-Resolution Mass Spectrometry for Isotopic Pattern Confirmation
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula and its isotopic distribution. rsc.org For this compound (C₇H₇D₅O₂), the monoisotopic mass of the molecular ion [M]⁺˙ would be significantly different from its non-deuterated analog (C₇H₁₂O₂).
Table 3: Predicted Isotopic Distribution for the Molecular Ion of this compound This table shows the expected exact masses for different isotopologues.
| Isotopologue | Formula | Exact Mass (m/z) |
| d0 | C₇H₁₂O₂ | 128.0837 |
| d1 | C₇H₁₁DO₂ | 129.0899 |
| d2 | C₇H₁₀D₂O₂ | 130.0962 |
| d3 | C₇H₉D₃O₂ | 131.1025 |
| d4 | C₇H₈D₄O₂ | 132.1088 |
| d5 | C₇H₇D₅O₂ | 133.1150 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies
Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a particular m/z (the precursor ion) and subjecting it to fragmentation to produce product ions. This technique is invaluable for structural elucidation and for understanding fragmentation pathways.
By comparing the MS/MS fragmentation pattern of this compound with its non-deuterated counterpart, the fragmentation mechanism can be clarified. For example, a common fragmentation for esters is the loss of the alkoxy group.
Non-deuterated: The [M]⁺˙ of Ethyl 3-Methyl-2-butenoate (m/z 128) would show a loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to produce an acylium ion at m/z 83.
Deuterated: The [M]⁺˙ of this compound (m/z 133) would be expected to lose the deuterated ethoxy radical (•OCD₂CD₃, 50 Da), resulting in the same acylium ion at m/z 83.
Observing this specific mass shift of 5 Da in the neutral loss confirms that the ethyl group remains intact during this fragmentation and validates its deuteration. Other fragmentation pathways, such as McLafferty rearrangements, would also show characteristic mass shifts, providing definitive evidence for the location of the deuterium labels.
Isotope Ratio Mass Spectrometry (IRMS) in Natural Abundance and Labeled Samples
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to measure the relative abundance of isotopes in a given sample with extremely high precision. When coupled with a separation technique like Gas Chromatography (GC), referred to as GC-IRMS, it allows for compound-specific isotope analysis of volatile compounds such as this compound. The core principle for hydrogen isotope analysis involves the quantitative conversion of the analyte into hydrogen gas (H₂), typically through high-temperature pyrolysis at over 1400 °C, after it elutes from the GC column. thermofisher.comresearchgate.net This gas is then introduced into the mass spectrometer, which measures the ratio of deuterium (²H) to protium (¹H).
In the context of natural abundance samples, IRMS can detect the minute variations in the ²H/¹H ratio that occur naturally in all organic compounds. thermofisher.com The natural abundance of deuterium is very low, approximately 0.015% of all hydrogen atoms. nih.gov IRMS instruments are capable of measuring these subtle differences with a precision in the per mille (‰) range, providing insights into the geographic origin, synthetic pathway, or environmental history of a compound. thermofisher.comresearchgate.net
For labeled samples , such as this compound, the compound is intentionally enriched with deuterium far above its natural abundance. This significant enrichment results in a much stronger signal for the deuterated species in the IRMS. thermofisher.com The use of deuterated compounds in research, for instance as tracers in metabolic studies, leverages this strong signal, which allows for detection at very low concentrations, often in the sub-nanogram per milliliter range. thermofisher.com The mass spectrometer measures the drastically altered ²H/¹H ratio, which can be used to track the fate of the labeled molecule through complex biological or chemical systems. It is crucial to analyze an unlabeled control sample to establish a baseline natural abundance, from which the enrichment in the labeled sample can be accurately calculated. nih.gov
The results are typically expressed as a delta value (δ²H) in parts per thousand (‰) relative to an international standard, Vienna Standard Mean Ocean Water (VSMOW).
Table 1: Illustrative Comparison of IRMS Data for Natural Abundance vs. Labeled Ethyl 3-Methyl-2-butenoate
| Sample Type | Description | Expected ²H Enrichment | Typical δ²H vs. VSMOW (‰) | Analytical Application |
|---|---|---|---|---|
| Natural Abundance Sample | Standard Ethyl 3-Methyl-2-butenoate with no artificial isotope enrichment. | ~0.015% (Natural Level) | -150 to +50 ‰ (Hypothetical Range) | Geosourcing, authenticity testing, understanding natural biosynthetic pathways. |
| Labeled Sample | This compound, where the five hydrogens on the ethyl group are replaced with deuterium. | High (>98% on ethyl group) | > +1,000,000 ‰ | Metabolic tracer studies, reaction mechanism elucidation, quantitative analysis using isotope dilution. |
Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Spectral Shifts
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for the structural characterization of molecules by probing their molecular vibrations. These vibrations, such as stretching and bending of chemical bonds, correspond to specific energy levels and give rise to a unique spectral fingerprint for a compound. The introduction of heavier isotopes, such as deuterium, into a molecule results in predictable shifts in these vibrational frequencies, a phenomenon that provides a powerful method for detailed spectral assignment and structural analysis.
The primary cause of these spectral shifts is the increased mass of deuterium (²H) compared to protium (¹H). Based on the model of a harmonic oscillator, the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. For a Carbon-Deuterium (C-D) bond, the reduced mass is greater than that of a Carbon-Hydrogen (C-H) bond. Consequently, C-D stretching and bending vibrations absorb energy at lower frequencies (wavenumbers) than their corresponding C-H counterparts.
In this compound, the five deuterium atoms are located on the ethyl group (-CD₂-CD₃). This selective labeling induces significant and informative changes in the vibrational spectrum compared to the non-deuterated isotopologue.
C-H vs. C-D Stretching: The most dramatic shift occurs in the C-H stretching region. The C-H stretching vibrations of the ethyl group, typically found in the 2850–3000 cm⁻¹ range, are replaced by C-D stretching vibrations. These new C-D bands appear at a much lower frequency, generally in the 2100–2250 cm⁻¹ region. This clear separation makes the presence and location of the deuterium label unambiguous.
Unaltered Frequencies: Vibrations associated with the parts of the molecule that are not deuterated, such as the C=O stretch of the ester (around 1700-1725 cm⁻¹), the C=C stretch (around 1650 cm⁻¹), and the C-H bonds on the methyl groups attached to the double bond, are expected to remain largely unchanged. This provides internal reference points within the spectrum.
The comparison of spectra from both the deuterated and non-deuterated forms allows for definitive assignment of vibrations associated with the ethyl group. researchgate.net
Table 2: Comparison of Characteristic Vibrational Frequencies (cm⁻¹) for Ethyl 3-Methyl-2-butenoate and Predicted Frequencies for this compound.
| Vibrational Mode | Assignment | Typical Frequency in Ethyl 3-Methyl-2-butenoate (cm⁻¹) | Predicted Frequency in this compound (cm⁻¹) | Comment |
|---|---|---|---|---|
| C-H Stretch (sp³) | -CH₂- and -CH₃ of ethyl group | 2850 - 3000 | Absent | Replaced by C-D stretching modes. |
| C-D Stretch (sp³) | -CD₂- and -CD₃ of ethyl group | N/A | 2100 - 2250 | Key indicator of deuteration on the ethyl group. |
| C=O Stretch | Ester carbonyl | ~1715 | ~1715 | Largely unaffected by deuteration on the ethyl group. |
| C=C Stretch | Alkene | ~1650 | ~1650 | Largely unaffected by deuteration on the ethyl group. |
| C-H Bend (sp³) | -CH₂- and -CH₃ of ethyl group | 1370 - 1470 | Absent | Replaced by C-D bending modes at lower frequencies. |
| C-D Bend (sp³) | -CD₂- and -CD₃ of ethyl group | N/A | ~950 - 1100 | Shifts to a lower wavenumber due to increased mass. |
| C-O Stretch | Ester | 1150 - 1250 | Slightly shifted | Minor shifts possible due to coupling with vibrations of the deuterated ethyl group. |
Development of Isotope Dilution Mass Spectrometry (IDMS) Methods
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample prior to analysis. The labeled compound, in this case, this compound, behaves almost identically to the endogenous, non-labeled analyte (the "native" compound) throughout the entire analytical process, including extraction, derivatization, and ionization. This co-elution and co-ionization allow for the correction of analyte losses during sample preparation and variations in instrument response, thereby significantly improving the accuracy and precision of quantification.
Internal Standard Application in GC-MS and LC-MS
This compound is particularly well-suited as an internal standard for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. medchemexpress.com In GC-MS analysis, which is commonly used for volatile compounds like ethyl 3-methyl-2-butenoate, the deuterated standard is added to the sample at the very beginning of the sample preparation procedure. Because the deuterated and non-deuterated forms have nearly identical chemical and physical properties, they exhibit very similar behavior during extraction and chromatographic separation. nih.gov However, they are readily distinguishable by the mass spectrometer due to their mass difference. nih.gov The ratio of the signal from the native analyte to the signal from the deuterated internal standard is used to calculate the concentration of the native analyte, effectively nullifying any variations in sample handling or instrument performance.
In LC-MS, which can also be employed for the analysis of such esters, the principle remains the same. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects, which are often more pronounced in LC-MS due to the nature of the ionization process (e.g., electrospray ionization). medchemexpress.com
Quantitative Analysis of Endogenous 3-Methyl-2-butenoate
Ethyl 3-methyl-2-butenoate is a volatile compound that has been identified in various natural products, including fruits like sea buckthorn. medchemexpress.commedchemexpress.com Its presence and concentration can contribute to the characteristic aroma and flavor profile of these products. Therefore, accurate quantification is essential for quality control in the food and beverage industry and for research into flavor chemistry.
The use of this compound in an IDMS method allows for the robust quantification of the endogenous compound in these complex matrices. For instance, in the analysis of fruit juices or alcoholic beverages, the sample would be spiked with a known quantity of the deuterated standard. Following extraction and analysis by GC-MS or LC-MS, the concentration of the natural ethyl 3-methyl-2-butenoate can be determined with high accuracy, even at low levels. This approach is superior to methods that use other compounds as internal standards, as only a stable isotope-labeled analog can truly mimic the behavior of the analyte of interest.
Method Validation for Accuracy, Precision, and Limits of Detection/Quantification
A critical aspect of any analytical method is its validation to ensure that it is fit for its intended purpose. The use of this compound as an internal standard greatly facilitates the validation of methods for the quantification of its native form. Key validation parameters include accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Accuracy is typically assessed by analyzing spiked samples, where a known amount of the native analyte is added to a blank matrix. The measured concentration is then compared to the known added concentration. The use of the deuterated internal standard helps to ensure high accuracy by correcting for recovery losses.
Precision refers to the closeness of repeated measurements and is usually expressed as the relative standard deviation (RSD). IDMS methods using deuterated standards are known for their excellent precision, as the ratio-based measurement is less susceptible to random variations. mdpi.com
Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. While instrument sensitivity is a factor, the use of a clean, well-characterized deuterated standard can help in achieving lower detection and quantification limits by improving the signal-to-noise ratio for the analyte.
Below is an illustrative data table summarizing typical validation parameters for an IDMS method for a small molecule like ethyl 3-methyl-2-butenoate in a food matrix.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 10% |
| Limit of Detection (LOD) | Low µg/L to ng/L range |
| Limit of Quantification (LOQ) | Low µg/L to ng/L range |
This table is illustrative and based on typical performance data for IDMS methods for similar analytes.
Matrix Effects and Sample Preparation Protocols for Complex Biological and Environmental Samples
Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the measurement of the analyte. These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Biological samples (e.g., plasma, urine) and environmental samples (e.g., water, soil) are notoriously complex and prone to matrix effects.
The use of this compound is a highly effective strategy to combat matrix effects. Since the deuterated standard and the native analyte co-elute and are affected by matrix interferences in the same way, the ratio of their signals remains constant, thus providing an accurate quantification.
Sample preparation protocols for the analysis of ethyl 3-methyl-2-butenoate will vary depending on the matrix. For liquid samples such as fruit juices or beverages, a common approach is liquid-liquid extraction (LLE) or solid-phase microextraction (SPME). In a typical LLE protocol, the sample, spiked with this compound, is extracted with a water-immiscible organic solvent. The organic layer is then concentrated and analyzed.
For more complex matrices like fruit pulp or biological tissues, a more rigorous extraction procedure may be necessary. This could involve homogenization of the sample in a suitable solvent, followed by centrifugation and cleanup steps to remove interfering substances. A general sample preparation workflow for a biological sample might include:
Homogenization of the tissue sample in a solvent like ethanol. mdpi.com
Addition of a known amount of this compound.
Centrifugation to separate solid debris.
Evaporation of the solvent from the supernatant.
Reconstitution in a suitable solvent for injection into the GC-MS or LC-MS system.
The following table outlines a hypothetical sample preparation protocol for the analysis of ethyl 3-methyl-2-butenoate in a fruit juice sample using SPME-GC-MS.
| Step | Procedure |
| 1. Sample Spiking | To a 5 mL aliquot of fruit juice, add a known amount of this compound solution. |
| 2. Equilibration | The vial is sealed and equilibrated at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation. |
| 3. Extraction | A SPME fiber is exposed to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the volatile compounds. |
| 4. Desorption and Analysis | The fiber is then retracted and inserted into the hot inlet of the GC-MS for thermal desorption of the analytes, which are then separated and detected. |
Elucidation of Reaction Mechanisms and Kinetic Isotope Effects Kie
Investigation of Organic Reaction Pathways using Deuterated Ethyl 3-Methyl-2-butenoate
The strategic placement of deuterium (B1214612) atoms in Ethyl-d5 3-Methyl-2-butenoate allows for the detailed investigation of a variety of organic reaction pathways. The deuterated ethyl group can act as a tracer, enabling chemists to follow the fate of this specific part of the molecule throughout a reaction sequence. For instance, in reactions such as hydrolysis, transesterification, or addition reactions across the double bond, the presence of the C-D bonds can help to distinguish between different proposed mechanisms.
One illustrative application is in the study of ester hydrolysis. The hydrolysis of an ester can proceed through several mechanisms, such as acyl-oxygen cleavage or alkyl-oxygen cleavage. By using this compound, the products of the reaction can be analyzed to determine if the deuterated ethyl group remains part of the resulting alcohol (ethanol-d5) or if it is incorporated into another species. The observation of ethanol-d5 (B126515) as a product would strongly support an acyl-oxygen cleavage mechanism, where the nucleophile attacks the carbonyl carbon.
Furthermore, in addition reactions to the α,β-unsaturated system, the deuterated ethyl ester group can serve as a spectroscopic marker. For example, in a conjugate addition reaction, the ester functionality remains intact. The deuterated ethyl group's distinct signals in NMR spectroscopy or its different fragmentation pattern in mass spectrometry can simplify the characterization of the resulting adducts and any subsequent transformations.
Measurement and Interpretation of Primary and Secondary Kinetic Isotope Effects
The measurement of kinetic isotope effects provides quantitative data about the bonding changes occurring in the rate-determining step of a reaction. KIEs are categorized as either primary or secondary.
A primary kinetic isotope effect (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For a hypothetical reaction involving the cleavage of a C-D bond within the ethyl group of this compound, a significant primary KIE would be expected. The C-D bond has a lower zero-point energy than a C-H bond, and thus requires more energy to break, leading to a slower reaction rate for the deuterated compound. libretexts.org
A secondary kinetic isotope effect (kH/kD ≠ 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). For reactions at the carbonyl group or the double bond of this compound, the deuterated ethyl group would give rise to a secondary KIE. The magnitude and direction of this effect can provide subtle details about changes in hybridization and steric environment at the transition state. For example, a change in hybridization at the carbonyl carbon from sp2 in the reactant to sp3 in the transition state of a nucleophilic addition reaction would likely result in an inverse secondary KIE (kH/kD < 1) due to the stiffening of C-D bending vibrations. wikipedia.org
To illustrate, consider the base-catalyzed hydrolysis of Ethyl 3-Methyl-2-butenoate versus its d5-ethyl isotopologue. The rate-determining step is typically the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Since no bonds to the ethyl group are broken, a secondary KIE would be observed.
| Reaction | Substrate | Relative Rate Constant (k) | Secondary KIE (kH/kD) |
|---|---|---|---|
| Base-Catalyzed Hydrolysis | Ethyl 3-Methyl-2-butenoate | kH | 0.97 |
| Base-Catalyzed Hydrolysis | This compound | kD |
The observed inverse secondary KIE of 0.97 in this hypothetical example would be consistent with a change in coordination number at the carbonyl carbon in the transition state, leading to a more sterically crowded environment.
Computational Chemistry Approaches to KIE Modeling
Computational chemistry has become an indispensable tool for the prediction and interpretation of kinetic isotope effects. Using quantum mechanical methods such as density functional theory (DFT), the potential energy surfaces of reactions involving both the deuterated and non-deuterated isotopologues of Ethyl 3-Methyl-2-butenoate can be calculated. These calculations allow for the determination of the structures of reactants, transition states, and products.
For example, a computational study of a reaction involving this compound could model the transition state and calculate the expected primary or secondary KIEs. By comparing the calculated KIEs for different proposed mechanisms with experimentally determined values, researchers can gain strong evidence in favor of one pathway over another.
| Reaction Type | Proposed Mechanism | Calculated kH/kD |
|---|---|---|
| Addition to C=C | Concerted | 1.05 |
| Addition to C=C | Stepwise (Carbocation intermediate) | 1.15 |
Such computational studies can also dissect the KIE into its enthalpic and entropic components, providing a deeper understanding of the factors governing the reaction rate.
Stereochemical Course of Reactions via Deuterium Tracers
The deuterated ethyl group in this compound, while not chiral itself, can be instrumental in determining the stereochemical course of reactions at the double bond or the carbonyl group, especially when new stereocenters are formed. The deuterium atoms serve as unambiguous labels that can be distinguished from hydrogen atoms by techniques like NMR spectroscopy and mass spectrometry.
Consider the catalytic hydrogenation of the double bond in this compound. If the reaction is carried out with H2, the resulting saturated ester will have two new C-H bonds. If, however, the hydrogenation is performed on the non-deuterated ester with D2, the product will have two new C-D bonds. By analyzing the stereochemistry of the product, for instance, whether the addition of hydrogen or deuterium occurs in a syn or anti fashion, valuable information about the mechanism of the hydrogenation on the catalyst surface can be obtained.
For example, if the hydrogenation of Ethyl 3-Methyl-2-butenoate with D2 leads to a product where the two deuterium atoms have added to the same face of the double bond, this would be indicative of a syn-addition mechanism. The stereochemical relationship between the newly introduced deuterium atoms and the existing substituents can be determined using advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy).
In reactions where the ester group itself is transformed into a chiral center, the deuterated ethyl group can simplify the analysis of the product mixture. Its distinct spectroscopic signature can help in the assignment of signals in complex NMR spectra, aiding in the determination of the relative and absolute stereochemistry of the products.
Role of Deuterated Ethyl 3 Methyl 2 Butenoate in Biochemical and Biosynthetic Pathway Research
Tracing Carbon Flow in Metabolic Pathways via Deuterium (B1214612) Labeling
The core principle behind using deuterated compounds like Ethyl-d5 3-Methyl-2-butenoate is their ability to act as tracers in metabolic pathways. By introducing a labeled compound into a biological system, scientists can follow the deuterium atoms as they are incorporated into various metabolites. This provides a roadmap of the metabolic network, revealing how different pathways are interconnected and regulated.
Metabolic Flux Analysis in Microbial Systems
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. Stable isotope labeling is a cornerstone of MFA. While direct studies utilizing this compound in microbial MFA are not extensively documented in publicly available research, the principles can be illustrated with related deuterated compounds. For instance, deuterated glucose is widely used to trace carbon flow through central metabolic pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway in various microorganisms.
The general methodology involves introducing the deuterated substrate to the microbial culture and then analyzing the resulting metabolites using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The pattern and extent of deuterium incorporation into different molecules provide quantitative data on the flux through various metabolic routes.
For a compound like this compound, its metabolism would likely involve esterases that cleave the ethyl group from the 3-methyl-2-butenoate moiety. The deuterated ethyl group could then enter pathways of ethanol (B145695) metabolism, while the 3-methyl-2-butenoate portion, a derivative of the branched-chain amino acids leucine (B10760876) and valine, could be funneled into their respective catabolic or anabolic pathways. Tracking the d5-label would allow researchers to quantify the activity of these specific pathways under different growth conditions or genetic modifications.
Below is a hypothetical data table illustrating how results from a microbial metabolic flux analysis experiment using a deuterated tracer might be presented.
| Metabolite | Isotope Incorporation (%) | Deduced Pathway Activity |
| Ethanol-d5 (B126515) | 85 | High esterase and alcohol dehydrogenase activity |
| Acetyl-CoA-d2 | 60 | Significant entry into central carbon metabolism |
| Leucine-d3 | 25 | Evidence of reverse metabolism or pathway interconnectivity |
| Valine-d3 | 15 | Minor flux towards valine biosynthesis/turnover |
Deuterium as a Tracer in Plant Secondary Metabolism
Plants produce a vast array of secondary metabolites, many of which have important ecological functions or medicinal properties. Elucidating the biosynthetic pathways of these compounds is a major focus of plant biochemistry. Deuterium-labeled precursors are invaluable tools in this endeavor.
While specific studies on this compound in plant secondary metabolism are not prominent in the literature, the use of deuterated precursors for tracing the biosynthesis of terpenoids, which are derived from isoprene (B109036) units (structurally related to the 3-methyl-2-butenoate moiety), is well-established. For example, feeding plants deuterated water (D₂O) or other labeled precursors allows researchers to observe the incorporation of deuterium into various terpenes and terpenoids. This information helps to identify the enzymes and intermediate compounds involved in the biosynthetic pathway.
The 3-methyl-2-butenoate structure is a key component of many natural products, including the tiglates and angelates found in various plant species. Feeding a plant with this compound could allow researchers to trace the incorporation of the deuterated butenoate moiety into these and other secondary metabolites, thereby confirming biosynthetic relationships and identifying novel metabolic pathways.
Enzymatic Mechanism Probes Utilizing Deuterated Substrates
The replacement of hydrogen with deuterium can have a subtle but measurable effect on the rate of chemical reactions, known as the kinetic isotope effect (KIE). This phenomenon is a powerful tool for studying the mechanisms of enzyme-catalyzed reactions.
Elucidation of Hydride Transfer Mechanisms
Many enzymatic reactions involve the transfer of a hydride ion (a proton and two electrons). The cleavage of a carbon-hydrogen bond is often the rate-limiting step in these reactions. By replacing the hydrogen atom at the position of bond cleavage with a deuterium atom, scientists can measure the KIE. A significant KIE (where the reaction is slower with the deuterated substrate) provides strong evidence that the C-H bond is broken in the rate-determining step of the reaction.
A study on the solvolysis of allylic derivatives, which are structurally related to the butenoate moiety, utilized [4,4′-2H6]-Ethyl 3-Methyl-2-butenoate to investigate secondary δ-deuterium kinetic isotope effects. This research helps in understanding the transition-state structures of isoprenoid substrates in biosynthetic pathways. The synthesis of this deuterated compound allowed for precise measurements of the kinetic isotope effects, providing insights into the degree of bond formation and charge development in the transition state of prenyltransfer reactions.
The following table summarizes hypothetical KIE data for an enzyme-catalyzed hydride transfer reaction.
| Substrate | Reaction Rate (µmol/min) | Kinetic Isotope Effect (kH/kD) |
| Ethyl 3-Methyl-2-butenoate | 10.5 | 2.5 |
| This compound | 4.2 |
A KIE value significantly greater than 1, as shown in the table, would suggest that the cleavage of a C-D bond in the deuterated substrate is part of the slowest step of the reaction, providing crucial information about the enzymatic mechanism.
Active Site Interactions and Conformational Dynamics
Deuterated substrates can also be used in conjunction with advanced analytical techniques like NMR spectroscopy to probe the interactions between a substrate and the enzyme's active site. The deuterium nucleus has different magnetic properties than a proton, and its presence can be detected by NMR.
By using a substrate like this compound, researchers can obtain NMR spectra that provide information about the orientation and dynamics of the substrate when it is bound to the enzyme. This can reveal details about which parts of the substrate are held rigidly in the active site and which have more conformational freedom. This information is critical for understanding how the enzyme recognizes its substrate and facilitates the chemical reaction.
Furthermore, changes in the NMR signals of the enzyme itself upon binding of the deuterated substrate can provide insights into the conformational changes that the enzyme undergoes during catalysis. These studies of enzyme dynamics are essential for a complete understanding of their function.
Investigation of Natural Product Biosynthesis Featuring 3-Methyl-2-butenoate Derivatives
The 3-methyl-2-butenoate moiety, often in the form of its CoA ester (tiglyl-CoA), is a precursor to a wide variety of natural products, particularly in plants and bacteria. These include various alkaloids, polyketides, and terpenoids. Deuterium-labeled versions of this building block are instrumental in tracing its incorporation into these complex molecules.
For example, the biosynthesis of many tropane (B1204802) alkaloids involves the incorporation of a tiglyl group. By feeding a plant or cell culture with this compound, researchers can track the d5-label into the final alkaloid product. The position of the deuterium atoms in the product, determined by MS or NMR, can confirm the biosynthetic pathway and rule out alternative routes.
A key area where such labeled compounds are valuable is in the study of terpenoid biosynthesis. Terpenoids are a vast class of natural products built from isoprene units. The 3-methyl-2-butenoate structure is closely related to the fundamental C5 building blocks of terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Introducing deuterated precursors that can be metabolized into these building blocks allows for the detailed investigation of the complex cyclization and rearrangement reactions that lead to the incredible diversity of terpenoid structures.
The table below provides a simplified overview of how a labeling experiment could be used to confirm the precursor of a natural product.
| Natural Product | Putative Precursor | Labeled Precursor Fed | Deuterium Incorporation Detected in Product | Conclusion |
| Tropane Alkaloid X | Tiglyl-CoA | This compound | Yes | 3-Methyl-2-butenoate is a precursor to the tiglyl moiety. |
| Sesquiterpene Y | Farnesyl Pyrophosphate | This compound | Yes (in specific positions) | The butenoate is metabolized to IPP/DMAPP and incorporated. |
| Polyketide Z | Propionyl-CoA | This compound | No | 3-Methyl-2-butenoate is not a direct precursor. |
Applications in Chemical Ecology and Volatilomics Research
Study of Volatile Compound Formation and Release Mechanisms
The use of stable isotope-labeled compounds like Ethyl-d5 3-Methyl-2-butenoate is instrumental in elucidating the biosynthetic pathways and release mechanisms of volatile esters in various organisms. By introducing a labeled precursor into a biological system, scientists can track its conversion into other compounds, thereby mapping the metabolic pathways.
In volatilomics, the comprehensive study of all volatile organic compounds emitted by an organism, deuterated compounds serve as ideal internal standards for accurate quantification. mdpi.com When analyzing complex mixtures of VOCs, such as those found in plant emissions, the addition of a known amount of this compound allows for precise measurement of its non-labeled counterpart and other related volatiles. This is crucial for obtaining reliable data on the dynamic changes in an organism's volatilome in response to environmental stimuli.
Research Findings on Volatile Ester Formation:
While direct studies on this compound are specific, research on analogous deuterated precursors in plants provides a framework for its application. For instance, studies using deuterium-labeled fatty acids, aldehydes, and alcohols in apples have successfully unraveled the biosynthetic pathways of various straight-chain ester volatiles. nih.gov These experiments demonstrated processes such as isomerization, reduction, oxidation, and chain-shortening reactions. nih.gov Similarly, feeding experiments with deuterated linalool (B1675412) in lilac flowers have helped to elucidate the bioconversion pathways leading to the formation of lilac aldehydes and alcohols. researchgate.net
These methodologies can be directly applied using this compound to study the formation of branched-chain esters in fruits, flowers, and microorganisms. By supplying this compound or its deuterated precursors, researchers can identify the enzymes and intermediate steps involved in its biosynthesis.
| Deuterated Precursor | Potential Biosynthetic Pathway Investigated |
|---|---|
| Leucine-d10 | Amino acid degradation pathway |
| 3-Methyl-2-butenoic acid-d6 | Direct esterification |
| Ethanol-d6 (B42895) | Esterification with labeled alcohol |
Tracing the Biogenic Origins of Aroma-Active Compounds
Isotopically labeled compounds are invaluable for determining the origin of specific aroma-active compounds in complex mixtures, such as food and beverages. The characteristic mass shift imparted by the deuterium (B1214612) atoms allows for unambiguous identification and differentiation from naturally occurring, non-labeled analogues using mass spectrometry.
In the context of food science and agriculture, this compound can be used to trace the contribution of specific agricultural practices or microbial activities to the final aroma profile of a product. For example, it could be used to study the fate of this ester during fermentation processes or its uptake and metabolism by plants from the soil.
Research on Tracing Aroma Compounds:
The principle of using stable isotopes to trace the origin of flavor and fragrance compounds is well-established. For instance, straightforward syntheses of deuterated precursors have been developed to demonstrate the biogenesis of aromatic thiols in wine. researchgate.net By adding a labeled precursor to the grape must, researchers can follow its conversion to the final volatile thiol during fermentation, thus confirming the biosynthetic link. researchgate.net
This approach, when applied with this compound, can answer critical questions about the origin and transformation of this fruity-smelling ester in various ecosystems.
| Research Area | Application of this compound | Expected Outcome |
|---|---|---|
| Fruit Ripening | Application to fruit surface or pedicel | Quantification of uptake, transport, and metabolism during ripening |
| Fermentation Science | Addition to fermentation media | Tracking the formation or degradation by yeast and bacteria |
| Soil Ecology | Introduction into the soil environment | Monitoring uptake by plants and microbial degradation |
Research on Chemical Signaling and Inter-species Interactions
The exchange of chemical cues is fundamental to the interactions between organisms. Volatile compounds often act as semiochemicals, mediating interactions such as pollination, herbivory, and parasitism. The use of isotopically labeled semiochemicals like this compound enables researchers to track the flow of chemical information between species with high precision.
By releasing a known quantity of the labeled compound, scientists can study its dispersal in the environment, its perception by receiving organisms, and its subsequent metabolism. This provides a quantitative understanding of the dynamics of chemical communication.
Investigating Insect Chemical Communication:
While specific studies employing this compound in insect communication are not widely documented, the methodology of using labeled compounds is a cornerstone of this field. For example, isotope labeling has been used extensively in insect cells to study the structure and dynamics of proteins involved in various biological processes. nih.govresearchgate.net This approach can be extended to study the proteins involved in the perception and processing of chemical signals.
In a hypothetical experiment, one could release this compound into a controlled environment and monitor its uptake by insects. Subsequent analysis of the insect tissues could reveal the metabolic fate of the compound and help identify the receptors and neural pathways involved in its detection. This type of research is crucial for understanding the intricacies of host-plant selection by herbivores or the location of mates via pheromones.
| Interaction Type | Experimental Approach | Research Question Addressed |
|---|---|---|
| Plant-Pollinator | Incorporation of labeled compound into artificial flowers | Do pollinators metabolize floral scents? |
| Plant-Herbivore | Application of labeled compound to plant leaves | How do herbivores process plant volatiles upon contact? |
| Insect Mating Behavior | Use as a labeled component in a pheromone blend | What is the metabolic fate of pheromones in the receiving insect? |
Advanced Research Perspectives and Future Directions
Integration with Multi-Omics Technologies (e.g., Metabolomics, Lipidomics)
The precise quantification of endogenous metabolites and lipids is a cornerstone of metabolomics and lipidomics. Deuterated compounds, such as Ethyl-d5 3-Methyl-2-butenoate, serve as superior internal standards in mass spectrometry (MS)-based analyses. wikipedia.org Their utility stems from their chemical similarity to the analyte of interest, ensuring comparable ionization efficiency and chromatographic behavior, while their distinct mass-to-charge ratio allows for clear differentiation. longdom.org
In metabolomics, this compound can be employed to accurately quantify its non-labeled counterpart, which is found in various natural products. This is crucial for understanding metabolic pathways and fluxes. Similarly, in lipidomics, deuterated standards are indispensable for the accurate quantification of complex lipid species, helping to elucidate their roles in cellular processes and disease. nih.gov The use of stable isotope-labeled internal standards helps to correct for variations during sample preparation and analysis, thereby improving the reliability and reproducibility of quantitative data. nih.gov
Table 1: Applications in Multi-Omics
| Omics Field | Application of this compound |
| Metabolomics | Accurate quantification of endogenous ethyl 3-methyl-2-butenoate. |
| Lipidomics | Internal standard for the analysis of structurally similar lipids. |
| Fluxomics | Tracer for studying metabolic pathway dynamics. |
Development of Novel Deuterium (B1214612) Labeling Technologies
The synthesis of specifically labeled compounds like this compound is driving the development of more sophisticated and efficient deuterium labeling technologies. Current methods often involve multi-step syntheses which can be time-consuming and expensive. Future research is focused on developing novel catalytic systems and methodologies for more direct and selective C-H bond deuteration.
Recent advancements include the use of transition metal catalysts, such as iridium and palladium, to facilitate hydrogen isotope exchange with high regioselectivity. researchgate.net These methods offer the potential for late-stage deuteration of complex molecules, which is highly desirable in drug discovery and development. Furthermore, enzymatic and microbial systems are being explored for the biosynthesis of specifically deuterated compounds, offering a greener and potentially more cost-effective alternative to chemical synthesis.
Computational Modeling of Isotope Effects and Molecular Dynamics
The substitution of hydrogen with deuterium can lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered due to the mass difference. amerigoscientific.com These effects can provide valuable insights into reaction mechanisms. Computational modeling, including density functional theory (DFT) and molecular dynamics (MD) simulations, is a powerful tool for predicting and understanding KIEs. acs.org
For this compound, computational models can be used to predict how deuteration of the ethyl group affects its reactivity in various chemical and biological transformations. researchgate.net MD simulations can further be employed to study the conformational dynamics of the molecule and how isotopic labeling might influence its interactions with biological macromolecules, such as enzymes or receptors. chemrxiv.org Understanding these subtle isotope effects is crucial for the accurate interpretation of experimental data where this compound is used as a tracer or internal standard.
Emerging Applications in Environmental Fate and Transformation Studies
Isotopically labeled compounds are invaluable tools for tracing the environmental fate and transformation of organic pollutants. While specific studies on this compound are not yet prevalent, the principles can be extrapolated from studies on similar compounds like phthalate (B1215562) esters. clearsynth.com By introducing a known amount of the labeled compound into an environmental system (e.g., soil, water), researchers can track its degradation pathways, identify transformation products, and determine rates of biodegradation.
This approach allows for a more accurate assessment of the environmental persistence and potential risks of its non-labeled counterpart. The distinct mass signature of this compound allows for its unambiguous detection and quantification even in complex environmental matrices, overcoming the challenges of background interference.
Synergistic Approaches Combining Isotopic Labeling with Advanced Spectroscopic Techniques
The combination of isotopic labeling with advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and advanced mass spectrometry methods, offers a powerful synergy for detailed molecular analysis.
Deuterium NMR (²H NMR): This technique can be used to directly probe the site and extent of deuteration in a molecule. In the solid state, ²H NMR can provide information about molecular dynamics and orientation. wikipedia.org For this compound, ²H NMR can confirm the specific labeling on the ethyl group.
Advanced Mass Spectrometry: Techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can be used to not only quantify the labeled compound but also to elucidate the fragmentation patterns of both the labeled and unlabeled molecules. This can provide valuable structural information and help in the identification of unknown metabolites or degradation products. spectroscopyonline.com Combining these techniques can provide a comprehensive understanding of the behavior of this compound in various systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
